2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone

Description

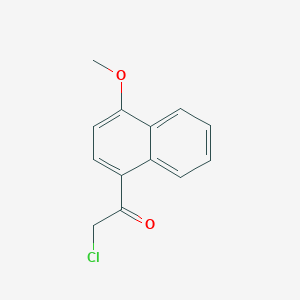

2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone is an α-haloketone featuring a naphthalene backbone substituted with a methoxy group at the 4-position and a chloroacetyl group at the 1-position. Its molecular formula is C₁₃H₁₁ClO₂, with a molecular weight of 234.68 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the construction of heterocycles and fused aromatic systems. The methoxy group enhances electron density on the naphthalene ring, while the α-chloroketone moiety acts as a reactive site for nucleophilic substitution or condensation reactions .

Properties

IUPAC Name |

2-chloro-1-(4-methoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-13-7-6-10(12(15)8-14)9-4-2-3-5-11(9)13/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYXWCFICOPAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone typically involves the reaction of 4-methoxynaphthalene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a carbonyl group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium amide or thiourea.

Major Products:

Oxidation: Formation of 2-(4-methoxynaphthalen-1-yl)ethanone.

Reduction: Formation of 1-(4-methoxynaphthalen-1-yl)ethane.

Substitution: Formation of 2-amino-1-(4-methoxynaphthalen-1-yl)ethanone or 2-thio-1-(4-methoxynaphthalen-1-yl)ethanone.

Scientific Research Applications

Organic Synthesis

Intermediate in Pharmaceutical Development

- 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex medicinal compounds.

- For instance, it has been utilized in the synthesis of quinazoline derivatives, which are being studied for their potential as multidrug resistance (MDR) reversers in cancer therapy .

Agrochemical Applications

- The compound is also employed in the synthesis of agrochemicals, where it acts as a building block for developing herbicides and pesticides. Its chlorinated structure enhances the biological activity of resulting compounds.

Material Science

Polymer Chemistry

- In material science, this compound is used to synthesize polymers with specific properties. Its reactivity allows it to participate in polymerization processes that yield materials with desirable mechanical and thermal properties.

Biological Research

Potential Anticancer Agent

- Recent studies have explored the compound's potential as an anticancer agent. Its derivatives have shown promise in inhibiting key proteins involved in cancer cell survival, such as Mcl-1, suggesting that modifications to its structure could lead to effective therapeutic agents .

Interaction Studies

- Research involving interaction studies with biological targets has indicated that this compound may influence drug transport mechanisms, particularly involving P-glycoprotein (P-gp), which plays a critical role in drug resistance .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Systems

Naphthalene vs. Phenyl Derivatives

- 2-Chloro-1-(4-methoxyphenyl)ethanone (5b): A phenyl analog with a methoxy group at the para position.

- 2-Chloro-1-(3-hydroxyphenyl)ethanone: The hydroxyl group at the meta position facilitates strong O—H⋯O hydrogen bonding, forming planar dimers in the crystal lattice. In contrast, the naphthalene system in the target compound likely exhibits weaker intermolecular interactions due to its bulkier structure .

Indole and Pyrazole Derivatives

- 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (9): Substitution on an indole ring introduces nitrogen heteroatoms, altering electronic properties. However, synthetic yields for such derivatives are low (23%), possibly due to steric hindrance or competing side reactions .

- 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Used to synthesize antimicrobial pyrazole-fused coumarins, demonstrating the versatility of α-chloroketones in heterocyclic chemistry. The hydroxy and methyl groups on the pyrazole ring enhance solubility and bioactivity .

Chloro Group Reactivity

- Nucleophilic Substitution: The α-chlorine in 2-chloro-1-(4-methoxynaphthalen-1-yl)ethanone serves as a leaving group, enabling reactions with amines (e.g., piperidine) to form derivatives like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone .

- Condensation Reactions: In Darzens reactions, 2-chloro-1-(4-methoxyphenyl)ethanone (5b) exhibits high stereoselectivity, forming trans-oxiranes. The methoxy group’s electron-donating effect likely stabilizes transition states .

Structural and Crystallographic Insights

- Planarity: 2-Chloro-1-(3-hydroxyphenyl)ethanone adopts a planar conformation (r.m.s. deviation = 0.0164 Å), while naphthalene derivatives like 2-(4-methoxynaphthalen-1-yl)-4H-chromen-4-one exhibit greater conformational flexibility due to fused rings .

- Hydrogen Bonding : Hydroxy-substituted analogs form strong O—H⋯O dimers, whereas methoxy groups in the target compound may promote weaker C—H⋯O interactions .

Data Tables

Table 2: Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| This compound | C₁₃H₁₁ClO₂ | 234.68 | Not reported |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | C₈H₇ClO₂ | 170.59 | Not reported |

| 2-Chloro-1-(4-methoxyphenyl)ethanone | C₉H₉ClO₂ | 184.62 | Not reported |

Biological Activity

2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a chloro group and a methoxy-substituted naphthalene moiety, contributing to its unique biological profile. Its chemical structure can be represented as follows:

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis and death.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 14 | 16 |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it induces apoptosis in several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The following table summarizes the IC50 values obtained from these studies:

The anticancer mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Additionally, the compound may inhibit key signaling pathways associated with tumor growth and metastasis.

Case Study 1: Antimicrobial Efficacy

A study published in Nature explored the use of this compound against Candida parapsilosis. The results indicated a significant reduction in fungal viability, suggesting its potential as an antifungal agent. The compound was tested under various concentrations, demonstrating a dose-dependent response.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed using XTT cell viability assays. The study concluded that the compound exhibited promising anticancer properties, outperforming several established chemotherapeutic agents in terms of efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or modified Nencki reactions. For example, refluxing substituted naphthol derivatives with chloroacetyl chloride in the presence of Lewis acids (e.g., ZnCl₂) in glacial acetic acid yields the target compound . Optimization involves adjusting catalyst loading (e.g., 50 mmol K₂CO₃ in ethanol) , reaction time (8–12 hours), and temperature (reflux at ~110°C). Purity is enhanced through recrystallization in ethanol or rectified spirit .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

- HPLC for monitoring reaction progress and assessing yield (44–78% typical) .

- Mass spectrometry (LC/MS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography (using SHELX programs) for structural elucidation of crystalline derivatives .

Q. What are the primary applications of this compound in organic synthesis and materials science?

- Methodological Answer : It serves as a precursor for:

- Heterocyclic compounds (e.g., pyrimidines, pyrrolo-pyridines) via condensation with aldehydes or amines .

- Polymer synthesis , particularly fluorescent dyes and optical brighteners, by leveraging its ketone and chloro functionalities .

- Pharmacologically active derivatives , such as HDAC inhibitors, through functional group modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Catalyst type (ZnCl₂ vs. KOH), where Lewis acids improve electrophilic substitution but may increase side products .

- Solvent polarity (acetic acid vs. ethanol), affecting reaction kinetics.

- Purification methods : Column chromatography or repeated recrystallization may improve purity compared to simple filtration . Validate results using standardized HPLC protocols and cross-reference spectral data with published libraries .

Q. What mechanistic insights explain the reactivity of the chloro-ketone group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and ketone groups activate the naphthalene ring for electrophilic substitution. In biphasic systems (e.g., acetone/K₂CO₃), the chloro group undergoes nucleophilic displacement with amines, forming enone intermediates critical for anticonvulsant or antimicrobial derivatives . Computational studies (DFT) can model charge distribution to predict reactive sites.

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) influence the compound’s physicochemical and biological properties?

- Methodological Answer :

- Methoxy groups enhance solubility in organic solvents and stabilize aromatic systems via electron donation, favoring polymer applications .

- Hydroxy groups enable hydrogen bonding, improving bioavailability in drug candidates but requiring protection (e.g., benzylation) during synthesis .

- Comparative bioactivity assays (e.g., HDAC inhibition) reveal that electron-withdrawing substituents (Cl, CF₃) increase potency .

Q. What safety protocols are essential for handling this compound, given its hazardous classification?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H314 corrosive hazard) .

- Ventilation : Use fume hoods due to potential vapor release.

- Storage : Keep in dry, cool conditions away from oxidizers; store under inert gas if moisture-sensitive .

- Waste disposal : Neutralize with dilute NaOH before disposal to mitigate chloride toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.